1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-5-7-13(8-6-11)22-9-12(2)10-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h5-8,12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITIMKMFRBYVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The target compound’s 1,3,7-trimethylation is unique compared to mono- or di-methylated analogs (e.g., ), which may influence steric hindrance and receptor binding.
- Aromatic Substituents : The 4-methylphenyl group in the target compound differs from chlorophenyl (), fluorobenzyl (), or unsubstituted phenyl groups in analogs. Electron-donating methyl groups may enhance lipophilicity relative to halogenated derivatives.
- Core Saturation : All compared compounds share the 7,8-dihydro-6H core, suggesting similar conformational flexibility.
Bioactivity and Therapeutic Potential
- Pyrimidine-2,4-Dione Derivatives : Analogs like zidovudine (AZT) demonstrate antiviral activity , while others exhibit anti-inflammatory or receptor agonist properties. The target compound’s dione moiety may confer similar bioactivity, though substituent differences could modulate efficacy .
- Adenosine Receptor Ligands: The chlorophenyl-substituted analog () has a molecular weight of 345.787 and XlogP 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- IC50 Comparisons: Pyrimido[4,5-d]pyrimidine derivatives (e.g., compound 1 in ) show IC50 values of 10.11 ppm, but structural differences (e.g., fused pyrimidine vs. purino-pyrimidine cores) limit direct comparisons.
Research Findings and Discussion
Impact of Substituents on Properties
- Lipophilicity: Methyl and aryl groups increase logP values, enhancing membrane permeability. The target compound’s additional methyl groups may further elevate logP, though excessive lipophilicity could reduce solubility.
Therapeutic Potential and Limitations
- Drug Likeliness : The target compound’s molecular weight (estimated ~350–400 Da) and moderate lipophilicity align with Lipinski’s rules, suggesting oral bioavailability .
- Data Gaps: Limited bioactivity data for the target compound necessitates further in vitro testing. Structural similarities to adenosine receptor ligands () and pyrimidine-based drugs () justify prioritization in lead optimization studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
